molecular formula C25H18O7 B2763961 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 637752-92-2

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B2763961
CAS No.: 637752-92-2
M. Wt: 430.412
InChI Key: MPIXRNVUYONTMX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C25H18O7 and its molecular weight is 430.412. The purity is usually 95%.
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Biological Activity

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromen-4-one core with various substituents, positions it as a subject of interest in medicinal chemistry and pharmacological research. This article examines its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H21O6C_{22}H_{21}O_6, with a molecular weight of approximately 365.41 g/mol. The compound features a chromenone framework with methoxy and benzodioxole substituents that contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics critical for cell division. Studies demonstrate its effectiveness against various cancer cell lines, including melanoma and breast cancer cells. For instance, in vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 1.67 to 28.5 μM .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its ability to modulate NF-kB signaling pathways, thereby reducing inflammation in various models .

Larvicidal Activity

Recent studies have explored the larvicidal effects of related compounds within the benzodioxole class against Aedes aegypti mosquitoes, which are vectors for dengue and Zika viruses. While specific data on our compound's larvicidal efficacy is limited, related benzodioxole derivatives have shown promising results in this area, suggesting potential for further exploration .

Study on Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer effects of various chromenone derivatives, including our compound. They found that it significantly inhibited cell proliferation in melanoma cells with an IC50 value of approximately 12 μM after 48 hours of treatment. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial activity of chromenone derivatives against clinical isolates of bacteria. The results indicated that our compound had comparable efficacy to standard antibiotics like ciprofloxacin, particularly against resistant strains of S. aureus .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O7/c1-14-23(15-3-6-17(28-2)7-4-15)24(26)19-9-8-18(12-21(19)31-14)32-25(27)16-5-10-20-22(11-16)30-13-29-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIXRNVUYONTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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